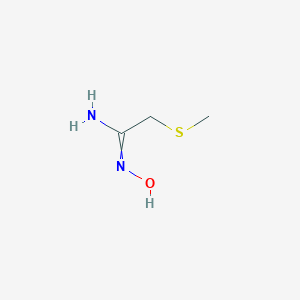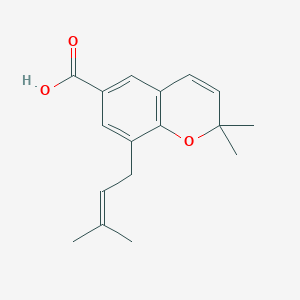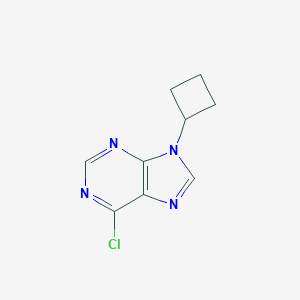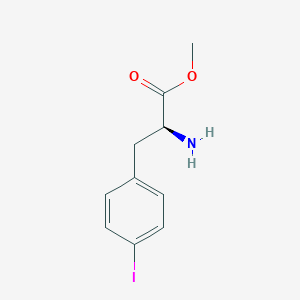
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the azulenol family and is known for its unique structure and properties. In
Mecanismo De Acción
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) have been studied extensively. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to have anti-viral effects by inhibiting the replication of RNA viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) in lab experiments is its unique structure and properties. The compound has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new drugs. Additionally, the compound can be synthesized in the lab, allowing for easy access to large quantities of the compound for research purposes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI). One direction is to further explore the compound's potential applications in medicinal chemistry. Specifically, researchers can investigate the compound's ability to target specific cellular pathways involved in various diseases, such as cancer and viral infections. Another direction is to explore the compound's potential applications in the field of organic electronics. Researchers can investigate the compound's electronic properties and its potential use as a building block for the synthesis of new materials. Finally, researchers can investigate the compound's potential toxicity and develop strategies to mitigate any potential adverse effects.
Métodos De Síntesis
The synthesis of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) is a complex process that requires several steps. The first step involves the preparation of the starting material, which is 3-ethoxyoctahydro-8-methyleneazulene. This is achieved by reacting 3-ethoxy-1,5-cyclooctadiene with dienophile 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation, oxidation, and cyclization, to obtain 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI).
Aplicaciones Científicas De Investigación
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) has potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of new materials.
Propiedades
Número CAS |
197715-76-7 |
|---|---|
Nombre del producto |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(3R,3aR,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13+/m0/s1 |
Clave InChI |
LTHULHUYOLSIJI-YNEHKIRRSA-N |
SMILES isomérico |
CCO[C@@H]1CC[C@@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES canónico |
CCOC1CCC2C1(CCCCC2=C)O |
Sinónimos |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8aalpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)



![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)



![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

